methyl 4-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-(4-oxo-4H-chromene-2-amido)benzoate is a heterocyclic compound that contains a chromene moiety. Chromenes are oxygen-bearing heterocyclic molecules that are widely present in nature and are known for their diverse biological activities.
Preparation Methods
The synthesis of methyl 4-(4-oxo-4H-chromene-2-amido)benzoate typically involves multi-step reactions. One common method is the one-pot synthesis, which involves the reaction of 4-oxo-4H-chromene-2-carbaldehyde with methyl cyanoacetate and an amine under solvent-free conditions at elevated temperatures. This method is efficient and yields high-purity products . Industrial production methods often involve the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Methyl 4-(4-oxo-4H-chromene-2-amido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the chromene moiety into dihydrochromene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group, leading to the formation of various substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 4-(4-oxo-4H-chromene-2-amido)benzoate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: The compound is used in the production of pharmaceuticals, biodegradable agrochemicals, pigments, and cosmetics
Mechanism of Action
The mechanism of action of methyl 4-(4-oxo-4H-chromene-2-amido)benzoate involves its interaction with various molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors, leading to its diverse biological activities. For example, it can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Methyl 4-(4-oxo-4H-chromene-2-amido)benzoate can be compared with other chromene derivatives, such as:
4-oxo-4H-chromene-2-carbaldehyde: This compound is a precursor in the synthesis of methyl 4-(4-oxo-4H-chromene-2-amido)benzoate and exhibits similar biological activities.
2-amino-4H-chromene derivatives: These compounds also possess significant biological activities and are used in similar applications.
The uniqueness of methyl 4-(4-oxo-4H-chromene-2-amido)benzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H13NO5 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 4-[(4-oxochromene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H13NO5/c1-23-18(22)11-6-8-12(9-7-11)19-17(21)16-10-14(20)13-4-2-3-5-15(13)24-16/h2-10H,1H3,(H,19,21) |
InChI Key |
KCHDSOREOYLEKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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